molecular formula C5H10O5 B15094546 (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one CAS No. 7558-89-6

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one

Cat. No.: B15094546
CAS No.: 7558-89-6
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-UHFFFAOYSA-N
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Description

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its four hydroxyl groups and a ketone functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one can be achieved through several methods. One common approach involves the use of D-mannitol as a starting material. The process includes selective protection and deprotection steps to introduce the desired functional groups at specific positions. The reaction conditions typically involve the use of protecting groups such as acetals or silyl ethers, followed by oxidation and reduction steps to achieve the final product .

Industrial Production Methods

Industrial production of this compound often involves biotechnological methods. For instance, metabolic engineering of microorganisms like Escherichia coli can be employed to produce this compound. The engineered strains are designed to express specific enzymes that catalyze the formation of the desired product from simple carbon sources .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to convert the ketone group into an alcohol.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base to introduce different functional groups.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with enzymes and other proteins, influencing their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,4S)-1,3,4,5-tetrahydroxypentan-2-one apart is its unique combination of four hydroxyl groups and a ketone functional group, which provides it with a distinct reactivity profile and a wide range of applications in various fields.

Properties

IUPAC Name

1,3,4,5-tetrahydroxypentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862019
Record name Pent-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7558-89-6, 488-84-6
Record name Pent-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-erythro-pent-2-ulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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